

# Application Notes: Brexpiprazole Hydrochloride for In Vivo Rodent Studies

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## Compound of Interest

Compound Name: *Brexpiprazole hydrochloride*

Cat. No.: *B602205*

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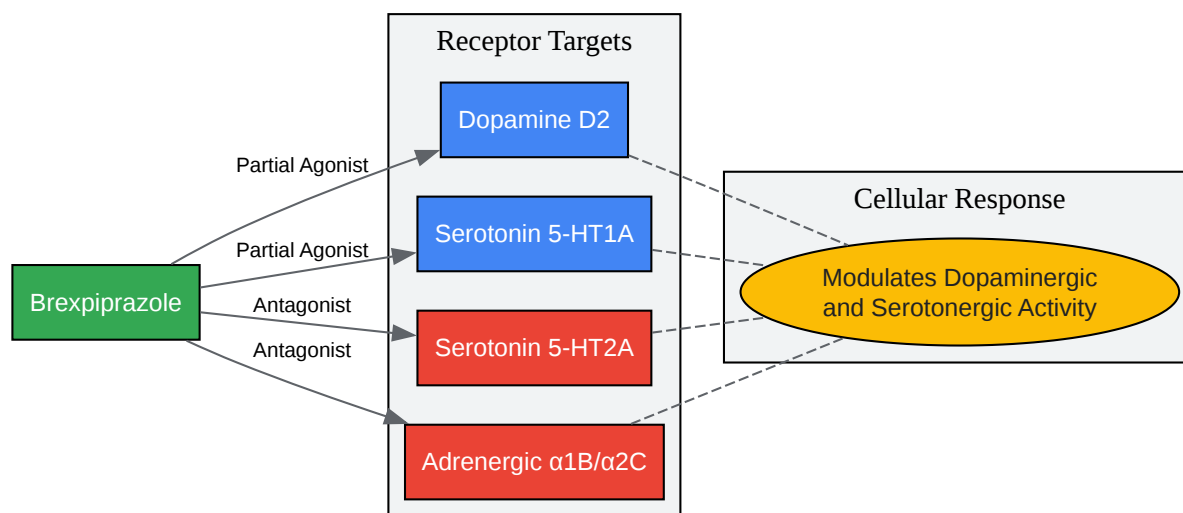
## Introduction

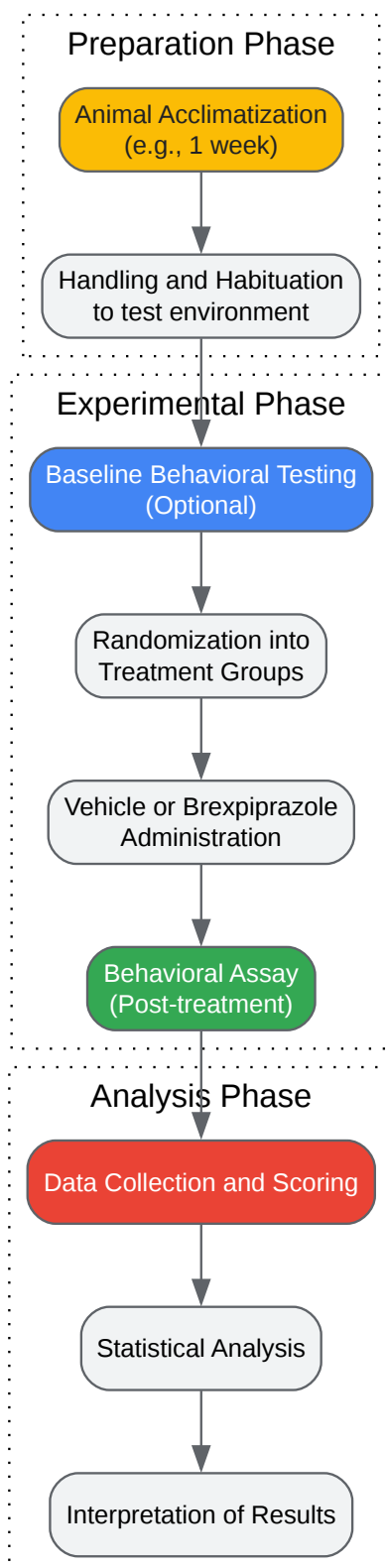
Brexpiprazole is a second-generation atypical antipsychotic characterized as a serotonin-dopamine activity modulator (SDAM).[1][2][3] It is clinically approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[4] Its unique pharmacological profile, which involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors, makes it a subject of extensive preclinical investigation in rodent models to explore its therapeutic potential across a range of central nervous system disorders.[2][5][6] These application notes provide a comprehensive overview of protocols and dosing recommendations for the use of **brexpiprazole hydrochloride** in in vivo rodent studies.

## Pharmacological Profile

### Mechanism of Action

Brexpiprazole exhibits a multi-receptor binding profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and a potent antagonist at serotonin 5-HT2A receptors.[2][3][4] Additionally, it demonstrates antagonist activity at noradrenergic alpha-1B and alpha-2C receptors.[3] This combination of activities is believed to contribute to its efficacy in treating psychosis and mood disorders while potentially offering a favorable side-effect profile, particularly concerning extrapyramidal symptoms and akathisia.[7][8]





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